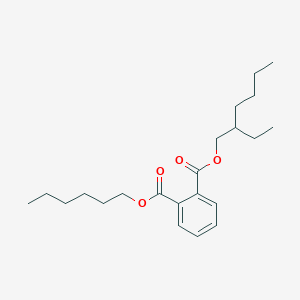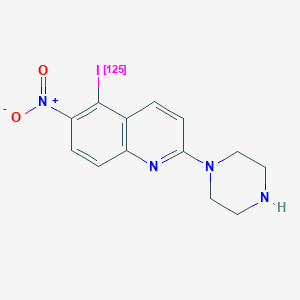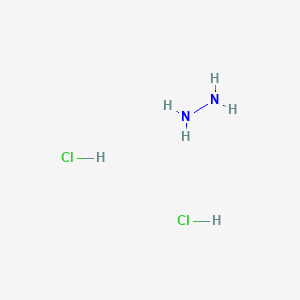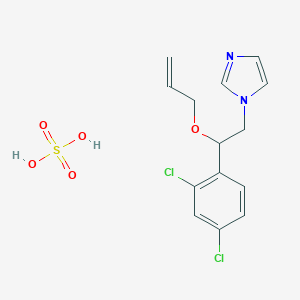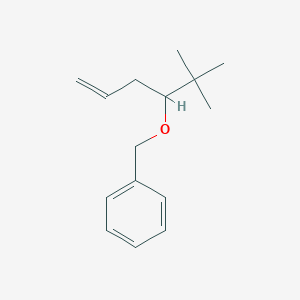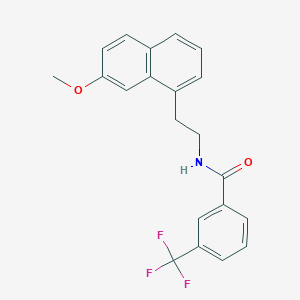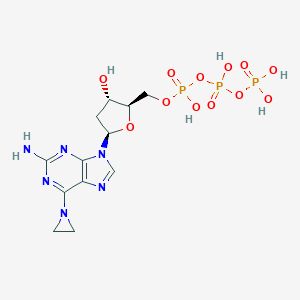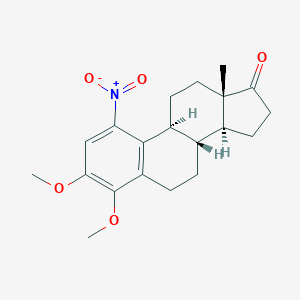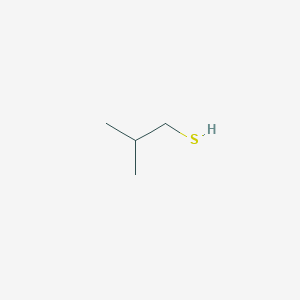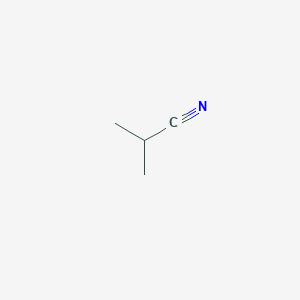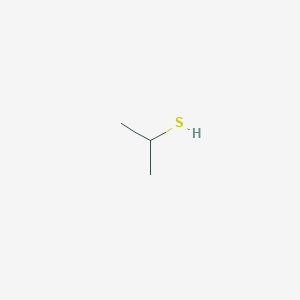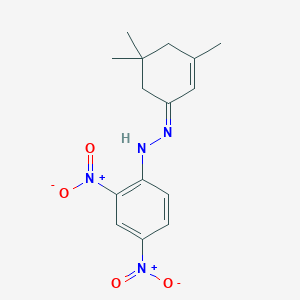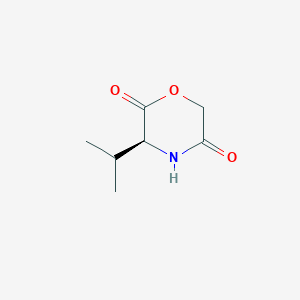
(3S)-3-propan-2-ylmorpholine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-propan-2-ylmorpholine-2,5-dione is a chiral compound with a morpholine ring structure It is characterized by the presence of an isopropyl group attached to the third carbon and two keto groups at the second and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-propan-2-ylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable carbonyl compound, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-propan-2-ylmorpholine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3S)-3-propan-2-ylmorpholine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-propan-2-ylmorpholine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Isopropylmorpholine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
3-Methylmorpholine-2,5-dione: A similar compound with a methyl group instead of an isopropyl group.
3-Ethylmorpholine-2,5-dione: A compound with an ethyl group in place of the isopropyl group.
Uniqueness
(3S)-3-propan-2-ylmorpholine-2,5-dione is unique due to its specific chiral configuration and the presence of the isopropyl group. This configuration can lead to distinct interactions with biological targets and different reactivity in chemical reactions compared to its analogs.
Propiedades
Número CAS |
127094-72-8 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(3S)-3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
Clave InChI |
UDAGOJYEKSFEOQ-LURJTMIESA-N |
SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
SMILES isomérico |
CC(C)[C@H]1C(=O)OCC(=O)N1 |
SMILES canónico |
CC(C)C1C(=O)OCC(=O)N1 |
Sinónimos |
2,5-Morpholinedione,3-(1-methylethyl)-,(3S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


